molecular formula C16H21BN2O3S B8227755 N-(4,5-Dihydrothiazol-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-(4,5-Dihydrothiazol-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8227755
M. Wt: 332.2 g/mol
InChI Key: GFYYHUAPFWYTIR-UHFFFAOYSA-N
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Description

N-(4,5-Dihydrothiazol-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide ( 2828439-73-0) is a high-purity chemical compound supplied for research applications. This molecule features a benzamide core substituted with both a 4,5-dihydrothiazole group and a pinacol boronic ester, giving it a molecular formula of C16H21BN2O3S and a molecular weight of 332.23 g/mol . The presence of the boronic ester moiety is a key structural feature, as this functional group is widely utilized in Suzuki-Miyaura cross-coupling reactions, a fundamental method in medicinal chemistry for the synthesis of biaryl compounds . While the specific biological profile of this compound requires further investigation, structural analogs within the N-(thiazol-2-yl)-benzamide class have been identified as potent and selective pharmacological tools. Recent scientific literature has reported that such analogs function as negative allosteric modators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These related compounds demonstrate state-dependent, non-competitive antagonism of ZAC, providing researchers with valuable tools to explore the receptor's physiological functions . Researchers are exploring these pathways for their potential in basic pharmacological studies. This product is provided with a minimum purity of 95% and should be stored under an inert atmosphere at 2-8°C to maintain stability . Handle with appropriate safety precautions; this compound may cause skin and eye irritation (H315-H319) . Please note: This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O3S/c1-15(2)16(3,4)22-17(21-15)12-7-5-11(6-8-12)13(20)19-14-18-9-10-23-14/h5-8H,9-10H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYYHUAPFWYTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-Dihydrothiazol-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on its antitumor and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N4O4SC_{21}H_{26}N_{4}O_{4}S with a molecular weight of 430.521 g/mol. The compound features a thiazole ring which is known for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiazole derivatives. For instance, research indicated that various benzothiazole derivatives exhibited significant antitumor activity across multiple cancer cell lines. In particular:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Conducted : Two-dimensional (2D) and three-dimensional (3D) viability assays were employed to evaluate cytotoxicity.

The results showed that compounds similar to this compound had lower IC50 values in 2D assays compared to 3D assays. For example:

Cell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

This indicates that while effective against tumor cells, these compounds also exhibit toxicity towards normal cells such as MRC-5 lung fibroblasts .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively studied. The compound was evaluated against various bacterial strains using broth microdilution methods according to CLSI guidelines:

  • Tested Strains :
    • Gram-negative: Escherichia coli
    • Gram-positive: Staphylococcus aureus

Results indicated that compounds similar to this compound demonstrated promising antibacterial activity against these pathogens .

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with DNA. Studies have shown that these compounds can bind within the minor groove of AT-rich DNA sequences either as monomers or in higher-order aggregates . This binding can inhibit DNA replication and transcription processes critical for cell proliferation.

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiazole-containing compounds:

  • Synthesis and Evaluation : A study synthesized a series of thiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The findings suggested that structural modifications could enhance their potency and selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Comparative Analysis : Another research focused on comparing the efficacy of various benzothiazole derivatives against established antitumor drugs like doxorubicin and staurosporine. The new derivatives showed comparable or superior activity against specific cancer types while exhibiting lower side effects .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of thiazole compounds exhibit potent anticancer properties. The incorporation of the 4,5-dihydrothiazole moiety into the benzamide structure enhances the compound’s ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activity. The presence of the dioxaborolane group may enhance the compound's ability to interact with biological targets, potentially leading to improved efficacy against bacterial and fungal pathogens. Preliminary studies indicate that modifications to thiazole-based compounds can yield agents effective against resistant strains of bacteria .

Materials Science

Organic Electronics
The dioxaborolane functional group is known for its role in organic electronics as a building block for organic semiconductors. Compounds like N-(4,5-Dihydrothiazol-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique electronic properties imparted by the dioxaborolane group can enhance charge transport and stability in these applications .

Polymer Chemistry
In polymer science, boron-containing compounds are often used as cross-linking agents or as components in polymerization processes. The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability. Research into its use as a monomer or additive in polymer synthesis is ongoing .

Agricultural Chemistry

Pesticide Development
The structural characteristics of this compound suggest potential applications as a pesticide or herbicide. Thiazole derivatives have been explored for their ability to disrupt plant growth or pest metabolism. The dioxaborolane component may enhance bioavailability and target specificity in agricultural formulations .

Case Studies

Study Title Focus Findings
Synthesis and Cytotoxicity Evaluation of Thiazole DerivativesAnticancer ActivityIdentified that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines .
Development of Boron-Based Organic SemiconductorsMaterials ScienceDemonstrated improved charge mobility and stability in OLED applications using boron-containing compounds .
Evaluation of Thiazole Derivatives as AntimicrobialsAntimicrobial PropertiesShowed effectiveness against drug-resistant bacterial strains with potential for new antibiotic development .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Structural Features Synthesis Method Applications
Target Compound Dihydrothiazole + boronate ester Multi-step (e.g., cyclization + borylation) Suzuki coupling; potential bioactivity
N-(4-Boronophenyl)benzamide Benzamide + boronate Direct borylation Cross-coupling precursor
2-Phenyl-4-boronothiazole Aromatic thiazole + boronate Li/Br exchange Material science
Benzo[d]thiazol-2-amine-boronate Benzothiazole amine + boronate Buchwald-Hartwig amination Medicinal chemistry
(R)-Dihydrothiazole-carboxylic acid Dihydrothiazole + carboxylic acid EDCI/HOBt coupling Bioactive scaffolds

Research Findings and Implications

  • Reactivity : The target compound’s dihydrothiazole may reduce electron density at the benzamide carbonyl, altering its participation in reactions like nucleophilic acyl substitution compared to simpler benzamides .
  • Biological Activity : Dihydrothiazole derivatives exhibit antimicrobial and kinase inhibitory properties, suggesting the target compound could be optimized for drug discovery .
  • Stability : The boronate ester’s susceptibility to hydrolysis necessitates anhydrous handling, whereas the dihydrothiazole’s saturated ring may improve solubility in polar solvents .

Preparation Methods

Reaction Overview

This method involves the palladium- or nickel-catalyzed borylation of a halogenated benzamide precursor. The approach is adapted from protocols used for synthesizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide derivatives.

Key Reagents and Conditions

  • Starting material : 4-Bromo-N-(4,5-dihydrothiazol-2-yl)benzamide

  • Boronation agent : Bis(pinacolato)diboron (Pin₂B₂)

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ or NiCl₂(PMe₃)₂

  • Base : Potassium acetate (KOAc)

  • Solvent : 1,4-Dioxane

  • Temperature : 95–100°C

  • Atmosphere : Inert (N₂ or Ar)

Procedure

  • Combine 4-bromo-N-(4,5-dihydrothiazol-2-yl)benzamide (1.0 equiv), Pin₂B₂ (1.8 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equiv), KOAc (2.0 equiv), and 1,4-dioxane in a sealed tube.

  • Degas the mixture via nitrogen bubbling and heat at 95°C for 12–16 hours.

  • Cool, filter through Celite®, and concentrate the filtrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product.

Yield and Optimization

  • Typical yield : 70–85% (based on analogous reactions).

  • Critical factors :

    • Excess Pin₂B₂ ensures complete conversion.

    • Degassing prevents catalyst deactivation.

    • Higher temperatures (>90°C) improve reaction rates but risk decomposition.

Direct Amidation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

Reaction Overview

This route employs coupling reagents to form the amide bond between 4-boronobenzoic acid (as its pinacol ester) and 4,5-dihydrothiazol-2-amine, inspired by methods for related benzamides.

Key Reagents and Conditions

  • Starting material : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

  • Coupling agents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole)

  • Base : Triethylamine (Et₃N)

  • Solvent : Dichloromethane (DCM)

  • Temperature : Room temperature (20–25°C)

Procedure

  • Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 equiv) in DCM.

  • Add EDCI (1.5 equiv), HOBt (1.5 equiv), and Et₃N (2.0 equiv).

  • Bubble ammonia through the solution briefly, then add 4,5-dihydrothiazol-2-amine (1.2 equiv).

  • Stir for 3–6 hours, filter, and concentrate.

  • Purify via column chromatography (DCM/MeOH gradient).

Yield and Optimization

  • Typical yield : 45–60% (lower yields due to steric hindrance from the boronate).

  • Critical factors :

    • Fresh coupling agents prevent side reactions.

    • Anhydrous conditions enhance EDCI efficiency.

Sequential Synthesis via Intermediate Boronate Ester Formation

Reaction Overview

This two-step approach first installs the boronate ester on a benzaldehyde precursor, followed by reductive amination with 4,5-dihydrothiazol-2-amine, as inferred from related aldehyde-boronate systems.

Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

  • React 4-bromobenzaldehyde with Pin₂B₂ under Miyaura conditions (Pd catalysis, KOAc, dioxane, 95°C).

  • Isolate the aldehyde-boronate intermediate (yield: 75–90%).

Step 2: Reductive Amination

  • Combine 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1.0 equiv), 4,5-dihydrothiazol-2-amine (1.1 equiv), and NaBH₃CN (1.5 equiv) in methanol.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via chromatography.

Yield and Optimization

  • Overall yield : 50–65% (two steps).

  • Critical factors :

    • NaBH₃CN provides selective reduction of the imine intermediate.

    • Steric shielding from the boronate group may slow amination.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Miyaura BorylationHigh efficiency; scalableRequires halogenated precursor70–85%
Direct AmidationFewer steps; mild conditionsLower yields due to boronate steric effects45–60%
Sequential SynthesisAvoids sensitive boronate handling earlyMulti-step; reductive amination optimization50–65%

Catalyst and Solvent Optimization

Palladium vs. Nickel Catalysts

  • Pd(dppf)Cl₂ : Superior for aryl bromides (TOF up to 1,200 h⁻¹).

  • NiCl₂(PMe₃)₂ : Cost-effective but requires higher temperatures (100°C vs. 95°C for Pd).

Solvent Effects

  • 1,4-Dioxane : Optimal for Miyaura borylation (polar aprotic, high bp).

  • DCM : Preferred for amidation to minimize boronate ester hydrolysis .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4,5-dihydrothiazol-2-yl)-4-(dioxaborolan-2-yl)benzamide?

Answer:
The compound is typically synthesized via amide coupling between 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid derivatives and 4,5-dihydrothiazol-2-amine. Key steps include:

  • Activation of carboxylic acid : Use coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or N,N′-dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., dichloromethane or DMF) .
  • Reaction conditions : Stirring at 0°C to room temperature for 12–24 hours under inert atmosphere to minimize boronate ester hydrolysis .
  • Purification : Automated column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • Mass spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI+ or MALDI-TOF). Low-resolution MS (LRMS) identifies fragmentation patterns .
  • Infrared (IR) spectroscopy : Peaks at ~1600–1680 cm⁻¹ confirm amide C=O stretches, while B-O vibrations in the boronate ester appear at ~1350–1400 cm⁻¹ .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.0 ppm), dihydrothiazole NH (δ ~8.5–9.0 ppm, broad), and pinacol methyl groups (δ 1.2–1.4 ppm) .
    • ¹³C NMR : Boronate ester quaternary carbons (δ ~85–90 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, verifying stereochemistry and intermolecular interactions .

Advanced: How does the boronate ester moiety influence Suzuki-Miyaura cross-coupling reactivity?

Answer:
The pinacol boronate ester acts as a stable boron nucleophile in palladium-catalyzed cross-couplings. Key considerations:

  • Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) with bases like K₂CO₃ or CsF in THF/water mixtures (3:1) at 60–80°C .
  • Substrate compatibility : Aryl halides (Br, I) or triflates react efficiently, but chlorides require specialized ligands (e.g., SPhos) .
  • Side reactions : Hydrolysis of the boronate ester can occur under prolonged heating; monitor via TLC or HPLC .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

  • Low solubility : The planar benzamide core and hydrophobic pinacol group reduce solubility. Use mixed solvents (e.g., DMSO/ethanol) or vapor diffusion with diethyl ether .
  • Polymorphism : Screen multiple solvents (e.g., acetonitrile, methanol) and temperatures (4°C to 50°C) to isolate stable polymorphs .
  • Data refinement : SHELXL resolves twinning or disorder in boronate ester groups by applying restraints to B-O bond lengths and angles .

Advanced: What biological activities are associated with the dihydrothiazole moiety in analogous compounds?

Answer:

  • Antimicrobial activity : Thiazole derivatives inhibit bacterial enzymes (e.g., dihydrofolate reductase) via π-π stacking and hydrogen bonding. MIC values range from 2–16 µg/mL against S. aureus .
  • Anticancer potential : Dihydrothiazoles disrupt tubulin polymerization (IC₅₀ ~1–10 µM) in breast cancer cell lines (MCF-7) .
  • Assay design : Evaluate cytotoxicity using MTT assays and compare with positive controls (e.g., doxorubicin) .

Advanced: How should researchers handle stability and storage of this compound?

Answer:

  • Moisture sensitivity : Store under argon at −20°C in sealed vials with desiccants (e.g., molecular sieves). Avoid aqueous workups unless necessary .
  • Light sensitivity : Amber glassware prevents boronate ester degradation. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Decomposition products : Hydrolysis yields 4-(boronic acid)benzamide, detectable by ¹¹B NMR (δ ~30 ppm for B(OH)₂) .

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